N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Description
N-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a benzothiazole derivative featuring a propanamide backbone with a 6-methoxybenzothiazole core, a phenyl group at the 3-position, and an N-pyridin-2-ylmethyl substitution. The compound’s synthesis likely involves N-alkylation and acylation steps, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-19-11-12-20-21(15-19)29-23(25-20)26(16-18-9-5-6-14-24-18)22(27)13-10-17-7-3-2-4-8-17/h2-9,11-12,14-15H,10,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADDPMMSSZVHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for N-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Retrosynthetic Analysis
The target compound can be dissected into three primary components:
- 6-Methoxybenzo[d]thiazol-2-amine : Serves as the nucleophilic amine source.
- 3-Phenylpropanoyl chloride : The acylating agent.
- Pyridin-2-ylmethanamine : Provides the secondary amine for N-alkylation.
Stepwise Synthesis
Synthesis of 6-Methoxybenzo[d]thiazol-2-amine
The benzo[d]thiazole core is synthesized via cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide under acidic conditions. Alternative routes utilize Lawesson’s Reagent to introduce the thiazole sulfur atom, as demonstrated in analogous heterocyclic systems.
Reaction Conditions :
Preparation of 3-Phenylpropanoyl Chloride
3-Phenylpropanoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C, followed by solvent evaporation to yield the acyl chloride.
Key Parameters :
- Molar Ratio : 1:1.2 (acid : SOCl₂)
- Reaction Time : 3 hours
- Purity : >95% (by ¹H NMR)
N-Alkylation of Pyridin-2-ylmethanamine
Pyridin-2-ylmethanamine undergoes alkylation with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Optimized Conditions :
Amide Bond Formation
The final step involves coupling 6-methoxybenzo[d]thiazol-2-amine with 3-phenylpropanoyl chloride and the alkylated pyridin-2-ylmethanamine derivative. A two-step protocol is employed:
- Activation : 3-Phenylpropanoyl chloride is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
- Coupling : The activated intermediate is treated with 6-methoxybenzo[d]thiazol-2-amine and pyridin-2-ylmethanamine at room temperature.
Critical Parameters :
Table 1: Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thiazole cyclization | Cyanogen bromide, HCl, THF, reflux | 78–82 |
| 2 | Acyl chloride synthesis | SOCl₂, DCM, 0–5°C | >95 |
| 3 | N-Alkylation | Propargyl bromide, K₂CO₃, DMF, 60°C | 70 |
| 4 | Amide coupling | EDC, HOBt, DMF, rt | 65–68 |
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
- DMF vs. THF : DMF enhances solubility of polar intermediates but may necessitate higher temperatures for reactions.
- Reflux vs. Room Temperature : Thiazole cyclization requires reflux (65–70°C), whereas amide coupling proceeds efficiently at 25°C.
Table 2: Solvent Optimization for Amide Coupling
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 12 | 68 |
| THF | 7.5 | 24 | 45 |
| DCM | 8.9 | 18 | 52 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H)
- δ 7.72 (s, 1H, thiazole-H)
- δ 7.28–7.35 (m, 5H, phenyl-H)
- δ 3.89 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃) :
- δ 170.2 (C=O)
- δ 162.1 (thiazole-C2)
- δ 55.1 (OCH₃)
Mass Spectrometry (MS)
- ESI-MS (m/z) : [M+H]⁺ calcd. for C₂₃H₂₂N₃O₂S: 404.14; found: 404.16.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to inhibit certain enzymes and disrupt cellular processes makes it a promising candidate for further research in drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism in Pyridyl Substitution
The most direct analog is N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide (ChemSpider ID: 923193-03-7), which differs only in the pyridyl substitution position (4-yl vs. 2-yl) . Key differences include:
- This could influence solubility, metabolic stability, or target binding .
- Synthetic Feasibility : Both isomers are synthesized via similar routes, but yields and purification challenges may vary depending on the pyridyl position’s reactivity.
Table 1: Pyridyl Position Comparison
Chain Length Variation: Propanamide vs. Acetamide
Compounds 19 and 20 from are acetamide analogs (N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2/3-ylmethyl)acetamide) with shorter chains . Differences include:
- Biological Activity : Longer chains may improve binding to hydrophobic pockets in biological targets, though this is context-dependent.
Table 2: Chain Length Comparison
| Compound | Backbone | Molecular Weight (g/mol) | LogP* (Predicted) | Key Feature |
|---|---|---|---|---|
| Target Compound | Propanamide | ~437.5 | ~3.8 | Extended hydrophobic region |
| Compound 19 | Acetamide | 314.1 | ~2.5 | Compact structure |
*LogP values estimated using fragment-based methods.
Substituent Variations on Benzothiazole and Aromatic Groups
- Compound 11 (): N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide lacks the pyridylmethyl group but includes a 4-methoxyphenyl substituent.
- Compound 5a () : Features a triazole-thioacetamide group attached to 6-methoxybenzothiazole. The triazole moiety introduces additional hydrogen-bonding sites, which could enhance target interaction but complicate synthesis (52.5% yield vs. 97% for acetamide analogs) .
Table 3: Substituent Impact on Properties
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a benzothiazole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a methoxy group, a benzothiazole core, and a pyridinylmethyl moiety. Its molecular formula is , with a molecular weight of 378.55 g/mol.
This compound exhibits its biological effects primarily through:
- Cell Cycle Regulation : The compound induces G2/M phase arrest in cancer cells, which is crucial for inhibiting cell proliferation.
- Apoptosis Induction : It promotes apoptosis via mitochondrial-dependent pathways by modulating the expression of key proteins such as p53 and Bcl-2, leading to an altered balance between pro-apoptotic and anti-apoptotic signals .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines ranged from 10 µM to 25 µM, indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
Antimicrobial Activity
The compound has also shown antimicrobial properties against several bacterial strains, suggesting its potential use in treating infections:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 30 |
| P. aeruginosa | 40 |
Case Studies and Research Findings
- Study on Mechanistic Pathways : A recent study investigated the effects of the compound on apoptosis in cancer cells. Results indicated that treatment with this compound led to increased levels of cytochrome c release into the cytosol, confirming its role in mitochondrial-mediated apoptosis.
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histopathological analyses revealed significant apoptosis in tumor tissues after treatment, further supporting its anticancer efficacy .
- Synergistic Effects : Combining this compound with standard chemotherapeutic agents enhanced its cytotoxic effects, suggesting potential for use in combination therapies to overcome drug resistance in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
